Technical Guide: Structural Elucidation of 3-((4-Fluorophenyl)thio)piperidine Hydrochloride
Technical Guide: Structural Elucidation of 3-((4-Fluorophenyl)thio)piperidine Hydrochloride
This technical guide is structured as a rigorous whitepaper for the structural elucidation of 3-((4-Fluorophenyl)thio)piperidine hydrochloride . It synthesizes organic synthesis principles, spectroscopic analysis, and salt form characterization into a cohesive narrative.
Executive Summary & Chemical Context[1][2][3][4][5][6]
3-((4-Fluorophenyl)thio)piperidine hydrochloride represents a critical scaffold in medicinal chemistry, particularly in the development of Selective Serotonin Reuptake Inhibitors (SSRIs). Structurally, it consists of a saturated piperidine heterocycle substituted at the C3 position with a 4-fluorophenylthio moiety. The thioether linkage acts as a bioisostere for the ether linkage found in drugs like Paroxetine, potentially modulating metabolic stability and lipophilicity.
This guide details the definitive protocol for confirming the regiochemistry (3-position vs. 2- or 4-position), oxidation state (thioether vs. sulfoxide/sulfone), and salt stoichiometry of this compound.
| Property | Specification |
| IUPAC Name | 3-[(4-fluorophenyl)sulfanyl]piperidine hydrochloride |
| Molecular Formula | C₁₁H₁₄FNS · HCl |
| Molecular Weight | 247.76 g/mol (Salt); 211.30 g/mol (Free Base) |
| Key Features | Chiral center at C3; Fluorine NMR handle; Thioether linkage |
Synthesis & Regiochemical Challenges
To understand the elucidation requirements, one must analyze the synthetic origin. The most robust route involves the nucleophilic attack of 4-fluorothiophenol on an activated 3-substituted piperidine.
Synthetic Pathway Analysis
The primary risk in synthesizing 3-substituted piperidines is the formation of regioisomeric impurities via aziridinium ion intermediates .
-
Direct Displacement (Ideal):
attack of thiophenolate on N-protected 3-mesyloxypiperidine. Inverts stereochemistry at C3. -
Aziridinium Rearrangement (Risk): If the nitrogen lone pair participates, a bicyclic aziridinium ion forms. Nucleophilic attack can then occur at C2 or C3, leading to a mixture of regioisomers.
Therefore, the elucidation protocol must rigorously distinguish between the 3-thio and 2-thio isomers.
Figure 1: Synthetic pathway highlighting the critical regio-scrambling risk via aziridinium intermediates.
Structural Elucidation Protocol
Mass Spectrometry (MS) & Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides the first validation tier.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (
).[1] -
Molecular Ion: Look for
Da (Free base mass). -
Isotopic Pattern (Critical):
-
Sulfur Signature: A distinct
peak at ~4.5% relative abundance due to . -
Chlorine Signature: In the salt form, negative mode ESI or solid-probe MS will show the characteristic 3:1 ratio for
if the counterion is analyzed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for establishing regiochemistry and salt formation.
A. ¹H NMR (Proton) - 400/500 MHz in DMSO-d₆
The amine protons and the methine proton at C3 are the primary diagnostics.
| Position | Chemical Shift (δ ppm) | Multiplicity | Assignment Logic |
| NH₂⁺ | 9.0 – 9.5 | Broad Singlet (2H) | Confirms Hydrochloride salt formation (protonated amine). |
| Ar-H | 7.4 – 7.6 | Multiplet (2H) | Ortho to Sulfur. Deshielded by S-atom. |
| Ar-H | 7.1 – 7.3 | Multiplet (2H) | Ortho to Fluorine. Distinct roofing effect due to F-coupling. |
| C3-H | 3.2 – 3.5 | Multiplet (1H) | Diagnostic Handle. The proton geminal to Sulfur. If this signal is a triplet/quartet, it confirms C3. A doublet would suggest C4 or C2. |
| C2-H | 3.0 – 3.3 | Multiplet (2H) | Diastereotopic protons adjacent to Nitrogen. |
| C6-H | 2.8 – 3.0 | Multiplet (2H) | Ring protons adjacent to Nitrogen. |
| C4/C5-H | 1.5 – 2.1 | Multiplet (4H) | Remaining methylene ring protons. |
B. ¹³C NMR & ¹⁹F NMR
-
¹⁹F NMR: A single signal around -110 to -118 ppm (relative to CFCl₃). This confirms the integrity of the 4-fluorophenyl ring.
-
¹³C NMR:
-
C-F Coupling: The aromatic carbons will appear as doublets. The C-F ipso carbon will have a large coupling constant (
Hz). -
C3 Shift: The carbon attached to sulfur appears around 40–45 ppm . If the substitution were at C2 (aminal-like), the shift would be significantly downfield (>60 ppm) due to the proximity of both N and S.
-
Two-Dimensional NMR (Connectivity Proof)
To conclusively rule out the 2-substituted regioisomer, HMBC (Heteronuclear Multiple Bond Correlation) is required.
-
Experiment: HMBC (Long-range C-H coupling).
-
Target Correlation: Look for a correlation between the C3-H (methine) and the C2 and C4 carbons.
-
Differentiation:
-
3-isomer: C3-H correlates to two methylene carbons (C2 and C4).
-
2-isomer: The methine proton would correlate to the Nitrogen-adjacent carbons and the C3 methylene.
-
Stereochemical & Salt Analysis
Enantiomeric Purity
The compound has one chiral center at C3.
-
Chiral HPLC: Required to determine the enantiomeric excess (ee).
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/Diethylamine (to neutralize the salt).
-
-
Optical Rotation: The HCl salt should exhibit specific rotation
. Note that the sign (+/-) depends on the absolute configuration (R or S), which is usually determined by X-ray crystallography or comparison to known standards.
Salt Stoichiometry (Gravimetric/Titration)
To ensure the drug substance is a mono-hydrochloride:
-
Silver Nitrate Titration: Quantifies chloride content. Expected Cl⁻ % =
. -
Ion Chromatography (IC): Specific for chloride counterion quantification.
Comprehensive Elucidation Workflow
The following flowchart illustrates the logical decision tree for validating the structure.
Figure 2: Step-by-step structural validation workflow.
References
-
Piperidine Synthesis & Conformation
-
Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.
-
-
Paroxetine Impurity Profiling (Analogous Chemistry)
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica.
-
-
Mass Spectrometry of Aryl Sulfides
-
Mass Spectrometry: Fragmentation Patterns - Sulfides. Chemistry LibreTexts.
-
-
NMR of 3-Substituted Piperidines
-
Exploration of piperidine 3D fragment chemical space. Royal Society of Chemistry (RSC) Advances.
-
-
Commercial Reference Standards (for comparison)
-
Sigma-Aldrich Product: 3-(((4-Fluorophenyl)thio)methyl)piperidine (Homolog reference).[2]
-
